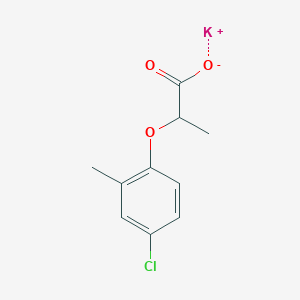

Mecoprop-potassium

Description

Properties

CAS No. |

1929-86-8 |

|---|---|

Molecular Formula |

C10H10ClKO3 |

Molecular Weight |

252.73 g/mol |

IUPAC Name |

potassium;2-(4-chloro-2-methylphenoxy)propanoate |

InChI |

InChI=1S/C10H11ClO3.K/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h3-5,7H,1-2H3,(H,12,13);/q;+1/p-1 |

InChI Key |

OFCQYQOZASISIU-UHFFFAOYSA-M |

SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[K+] |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[K+] |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[K+] |

Other CAS No. |

42425-86-5 1929-86-8 |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Related CAS |

93-65-2 (Parent) |

Origin of Product |

United States |

Mechanisms of Herbicidal Action and Phytotoxicity of Mecoprop Potassium

Molecular and Cellular Mechanisms of Synthetic Auxin Mimicry

As a synthetic auxin, Mecoprop-potassium initiates a cascade of events at the molecular and cellular levels that overwhelm the plant's natural regulatory systems.

Interaction with Plant Hormone Receptors (e.g., TIR1-IAA7 pathway)

The primary mode of action for synthetic auxins like this compound involves their interaction with auxin receptors. The Transport Inhibitor Response 1 (TIR1) protein is a key component of the SCF-TIR1 ubiquitin ligase complex, which targets Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors for degradation. youtube.com In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

When this compound is introduced into the plant, it binds to the TIR1 receptor, enhancing the affinity of the SCF-TIR1 complex for Aux/IAA proteins. This leads to the ubiquitination and subsequent degradation of these repressor proteins by the 26S proteasome. The degradation of Aux/IAA repressors liberates ARFs, allowing them to activate the transcription of a host of genes that are normally tightly regulated. This uncontrolled gene expression is the foundational step in the phytotoxic effects of this compound.

Induction of Cell-Wall Plasticity and Abnormal Cell Division

One of the critical consequences of the uncontrolled activation of auxin-responsive genes is the induction of cell-wall plasticity. Auxins promote the "acid growth" theory, where the activation of plasma membrane H+-ATPases leads to the pumping of protons into the cell wall (apoplast). nih.govnih.gov This acidification of the apoplast activates cell wall-loosening proteins, such as expansins, which disrupt the non-covalent bonds between cellulose (B213188) microfibrils and other cell wall polysaccharides. nih.gov This process increases cell wall extensibility, leading to uncontrolled cell enlargement and elongation.

Furthermore, the disruption of normal hormonal balance by this compound can lead to abnormal cell division. While the precise mechanisms for this compound are not extensively detailed, herbicides are known to interfere with the mitotic process, potentially leading to chromosomal aberrations and the disruption of cytoskeleton structures, which can ultimately result in cell death. nih.gov

Influence on Protein Biosynthesis and Ethylene (B1197577) Production

The application of this compound significantly influences protein biosynthesis and stimulates the production of ethylene, a gaseous plant hormone. The uncontrolled gene expression initiated by this compound leads to the synthesis of proteins involved in growth and development at an unregulated pace.

Crucially, synthetic auxins like this compound are known to induce the biosynthesis of ethylene. nih.govoup.com They achieve this by stimulating the activity of ACC synthase, a key enzyme in the ethylene biosynthesis pathway that converts S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of ethylene. oup.comnih.govoup.com This surge in ethylene production, in conjunction with the direct effects of auxin mimicry, contributes significantly to the phytotoxic symptoms observed in susceptible plants. oup.com

| Stage of Ethylene Biosynthesis | Effect of this compound (as a synthetic auxin) |

| Gene Expression | Induces the transcription of ACC synthase genes. nih.gov |

| Enzyme Activity | Increases the activity of ACC synthase, leading to higher ACC levels. oup.comnih.gov |

| Ethylene Production | Results in a significant increase in ethylene evolution from plant tissues. oup.com |

Physiological and Morphological Manifestations in Target Organisms

The molecular and cellular disruptions caused by this compound manifest as distinct physiological and morphological symptoms in susceptible plants.

Effects on Root and Shoot Elongation

While auxins at normal concentrations are essential for regulated root and shoot growth, the high concentrations mimicked by this compound lead to abnormal and ultimately inhibited elongation. The initial response is often rapid, uncontrolled cell elongation, but this is unsustainable and leads to a disruption of normal transport processes and structural integrity, ultimately causing a cessation of growth.

Alterations in Leaf Morphology (e.g., Epinasty, Chlorosis)

One of the most characteristic symptoms of this compound application is epinasty, the downward bending and twisting of leaves and petioles. oup.com This is caused by the differential growth rates in the upper and lower surfaces of the petiole, a direct result of the uncontrolled auxin and ethylene action. Studies on Stellaria media (chickweed) have shown that this compound induces severe epinasty and stimulates ethylene production. oup.com However, the epinastic response is likely a combination of the ethylene-stimulating and growth-promoting properties of the herbicide, as ethylene alone does not fully replicate the symptoms. oup.com

| Symptom | Description | Primary Causal Factor(s) |

| Epinasty | Downward bending and twisting of leaves and stems. | Uncontrolled cell elongation and ethylene production. oup.com |

| Chlorosis | Yellowing of leaf tissue. | Disruption of photosynthesis and chlorophyll (B73375) degradation. |

| Abnormal Growth | Twisted and malformed stems and leaves. | Disruption of normal cell division and elongation. |

Impact on Photosynthetic Efficiency and Carbon Dioxide Assimilation

This compound indirectly but significantly impairs photosynthetic efficiency and carbon dioxide assimilation in susceptible plants. As a synthetic auxin, its primary mode of action is to induce an overproduction of other plant hormones, namely ethylene and abscisic acid (ABA). nih.govresearchgate.net The accumulation of ABA triggers stomatal closure, which severely limits the plant's uptake of atmospheric carbon dioxide, a crucial component for photosynthesis. unl.edunih.govunl.edu This reduction in CO2 availability directly inhibits the carbon fixation process within the Calvin cycle.

Disruption of Vascular Tissue Development and Membrane Integrity

A hallmark of this compound phytotoxicity is the severe disruption of vascular tissue development and the compromised integrity of cellular membranes. The herbicide is absorbed by the leaves and translocated throughout the plant to the meristematic tissues, where it induces uncontrolled and disorganized cell division and elongation. researchgate.net This abnormal growth leads to the malformation of vascular tissues, including the xylem and phloem, which are essential for the transport of water, nutrients, and signaling molecules. nih.gov The compromised vascular system is unable to function efficiently, leading to wilting and nutrient deficiencies.

The disruption of membrane integrity is a consequence of the oxidative stress induced by the herbicide. The overproduction of ethylene and ABA leads to an accumulation of reactive oxygen species (ROS). scielo.brresearchgate.net These highly reactive molecules cause lipid peroxidation, a process that damages cellular membranes, including the plasma membrane and tonoplast. This damage results in the leakage of cellular contents, loss of turgor, and ultimately, tissue collapse and necrosis. researchgate.net While the initial action of this compound is hormonal, the subsequent cascade of events, including ROS production, is a key factor in the destruction of membrane and vascular system integrity. nih.gov

Differential Phytotoxicological Responses Across Plant Taxa

The phytotoxic effects of this compound are not uniform across all plant species. Significant differences in sensitivity are observed between major plant groups and are also influenced by the developmental stage of the plant at the time of exposure.

Sensitivity in Dicotyledonous Versus Monocotyledonous Plants

This compound exhibits selective herbicidal activity, primarily targeting dicotyledonous (broadleaf) plants, while monocotyledonous (grassy) plants are generally more tolerant. nih.gov This selectivity is a characteristic feature of auxin-mimicking herbicides. The basis for this differential sensitivity lies in the physiological and anatomical differences between these two plant groups. Dicotyledonous plants possess a vascular cambium and exhibit secondary growth, making them more susceptible to the disruptive effects of synthetic auxins on cell division and differentiation.

Research has demonstrated that dicotyledonous aquatic macrophytes are significantly more sensitive to Mecoprop-P (B95672) than their monocotyledonous counterparts. A microcosm study revealed that the 50% effect concentration (EC50) for various dicot species ranged from 46.9 µg/L to 656.4 µg/L, highlighting the high sensitivity of this group. researchgate.net

Table 1: Sensitivity of Dicotyledonous Macrophytes to Mecoprop-P

| Species | EC50 (µg/L) |

|---|---|

| Ranunculus aquatilis | 46.9 |

This table presents a range of sensitivities observed in a microcosm study, illustrating the varying degrees of susceptibility among dicotyledonous species. researchgate.net

Influence of Plant Growth Stage on Herbicide Efficacy

The developmental stage of a plant at the time of herbicide application plays a crucial role in determining the efficacy of this compound. Generally, younger, actively growing plants are more susceptible to the effects of synthetic auxin herbicides. nih.gov This is because these plants have a higher metabolic rate and are undergoing rapid cell division and expansion, processes that are directly targeted by the herbicide's mode of action.

A study on the control of common ragweed (Ambrosia artemisiifolia) with Mecoprop-P demonstrated a significant increase in the required dose to achieve the same level of control as the plant matured. For instance, delaying application from the 4-leaf stage to the 8-leaf stage necessitated a 3 to 6-fold increase in the herbicide dose. oup.com

Table 2: Influence of Growth Stage on Mecoprop-P Efficacy on Common Ragweed

| Growth Stage | Relative Dose Increase for Same Efficacy |

|---|---|

| 4-leaf stage | 1x |

| 8-leaf stage | 3-6x |

This table illustrates the decreased sensitivity of common ragweed to Mecoprop-P as the plant develops, based on the increased dosage required for effective control. oup.com

While seedlings are often the most vulnerable, some studies have shown that for certain species, the reproductive stage can also be highly sensitive to herbicide exposure. au.dkresearchgate.netnih.gov

Sublethal Effects and Ecological Consequences for Non-Target Flora

The impact of this compound extends beyond the direct mortality of target weeds. Sublethal doses, which can result from spray drift or runoff, can have significant ecological consequences for non-target plant species and communities.

Impact on Biomass Production and Reproductive Success

Exposure to sublethal concentrations of this compound can lead to a reduction in biomass accumulation in non-target plants. nih.govresearchgate.net This is a direct consequence of the inhibition of photosynthesis and the disruption of normal growth processes. Even if the plant is not killed, its ability to compete for resources such as light, water, and nutrients is diminished.

Effects on Seed Viability and Dispersal

Research on other herbicides applied late in the season has shown that the effect on seed viability is highly dependent on the developmental stage of the seed at the time of application. iastate.eduiastate.edu If seeds have already matured or are in the late stages of development, the parent plant's death may not significantly impact the viability of those seeds. iastate.eduiastate.edu Conversely, applications during earlier stages of flowering and seed set are more likely to reduce the production of viable seeds. cpsjournal.org For example, studies on herbicides with different modes of action have demonstrated a significant reduction in seed viability when applied before or during the anthesis (flowering) stage. cpsjournal.org

There is currently no scientific literature available that specifically investigates the effects of this compound on seed dispersal mechanisms.

Community-Level Shifts and Interspecific Competition Dynamics

The application of this compound can significantly alter the competitive interactions between plant species, leading to shifts in community composition and structure. The selective nature of the herbicide means that susceptible species are suppressed or eliminated, which can, in turn, benefit more tolerant species by reducing competition for resources such as light, water, and nutrients. nih.govmdpi.com

A study investigating the effects of low doses of mecoprop-P on the competitive dynamics between Shepherd's Purse (Capsella bursa-pastoris) and Cut-leaved Crane's-bill (Geranium dissectum) revealed complex interactions. While Capsella bursa-pastoris was more sensitive to the herbicide in single-species tests, the competitive outcome was not straightforward. The interspecific competitive ability of both species was found to increase with the herbicide dose, suggesting that low concentrations might allow for coexistence in habitats where one species might otherwise dominate. nih.gov

Another study on the impact of mecoprop (B166265) drift on microcosm communities of native dicotyledonous species and a perennial grass (Lolium perenne) demonstrated a shift in the species balance. The growth of some species, such as Hedge Woundwort (Stachys sylvatica) and Lolium perenne, was enhanced in proximity to the sprayer, while other species, including Foxglove (Digitalis purpurea), Hedge bedstraw (Galium mollugo), and Meadow buttercup (Ranunculus acris), showed reduced performance or yield. nih.gov This differential response highlights how mecoprop application can favor the growth of tolerant species while suppressing more susceptible ones, thereby inducing a community-level shift.

Long-term use of herbicides with a single mode of action, such as synthetic auxins, can lead to shifts in weed communities towards more tolerant species. mdpi.com This occurs as the repeated application of the herbicide removes susceptible competitors, allowing tolerant species to thrive and dominate the plant community over time. mdpi.com

| Species | Effect of Mecoprop Treatment | Research Finding |

| Capsella bursa-pastoris | Increased interspecific competitive ability with increasing herbicide dose. | More sensitive to mecoprop-P in single-species tests compared to G. dissectum. nih.gov |

| Geranium dissectum | Increased interspecific competitive ability with increasing herbicide dose. | Less sensitive to mecoprop-P in single-species tests compared to C. bursa-pastoris. nih.gov |

| Stachys sylvatica | Enhanced growth near the herbicide sprayer. | Showed tolerance to mecoprop drift. nih.gov |

| Lolium perenne | Enhanced growth near the herbicide sprayer. | Showed tolerance to mecoprop drift. nih.gov |

| Digitalis purpurea | Reduction in performance or yield after exposure. | Susceptible to mecoprop drift. nih.gov |

| Galium mollugo | Reduction in performance or yield after exposure. | Susceptible to mecoprop drift. nih.gov |

| Ranunculus acris | Reduction in flowering performance and yield after exposure. | Susceptible to mecoprop drift. nih.gov |

| Lychnis flos-cuculi | Reduction in flowering performance. | Susceptible to mecoprop drift. nih.gov |

| Primula veris | Reduction in flowering performance. | Susceptible to mecoprop drift. nih.gov |

Environmental Fate and Biogeochemical Transformation of Mecoprop Potassium

Terrestrial Environmental Compartment

In the terrestrial environment, soil is a critical compartment influencing the fate of mecoprop (B166265). The transformation and persistence of mecoprop in soil are governed by a combination of microbial and, to a lesser extent, abiotic processes.

Microbial Degradation Pathways and Kinetics in Soil

Microbial degradation is the most significant process leading to the breakdown of mecoprop in soil researchgate.netservice.gov.ukgeoscienceworld.orgpjoes.com. Microorganisms, primarily bacteria, can utilize mecoprop as a carbon and energy source geoscienceworld.org. The degradation process often involves the cleavage of the ether linkage, leading to the formation of metabolites such as 4-chloro-2-methylphenol (B52076) (4-CMP) geoscienceworld.org.

Aerobic Biodegradation Rates and Half-Lives

Aerobic biodegradation of mecoprop in soil is well-documented and generally occurs relatively rapidly under favorable conditions researchgate.netservice.gov.ukresearchgate.net. Half-lives reported in various studies demonstrate considerable variability depending on soil type, temperature, moisture content, and prior exposure to the herbicide researchgate.netwfduk.orgservice.gov.ukgeoscienceworld.orgnih.gov.

Reported aerobic half-lives in soil typically range from a few days to several weeks. For instance, studies have reported half-lives between 1.3 and 20 days in Danish soils depending on conditions service.gov.uk. In UK soils, half-lives between 62 and 100 days were observed in sites with no history of herbicide use, suggesting that acclimation can influence degradation rates service.gov.uk. Under aerobic laboratory conditions at 20°C, half-lives generally range from 7 to 19 days service.gov.uk.

Temperature significantly affects aerobic degradation rates, with slower degradation observed at lower temperatures researchgate.netservice.gov.uk. For example, estimated half-lives in a sandy loam soil at 2 mg/kg were 3 days at 20°C, 12 days at 10°C, and 20 days at 5°C researchgate.netnih.gov. Soil moisture content also influences degradation rates researchgate.netservice.gov.uk.

The kinetics of mecoprop degradation can vary with concentration. At concentrations below approximately 10 mg/kg, degradation often follows first-order kinetics with no lag period. However, at higher concentrations (up to 500 mg/kg), an increased degradation rate following a lag period has been observed geoscienceworld.org. Conversely, some studies have found faster initial degradation and shorter half-lives at lower concentrations geoscienceworld.org.

Data from various aerobic soil degradation studies:

| Soil Type/Location | Conditions | Concentration | Half-Life (days) | Reference |

| Clay loam (UK) | Aerobic, 20°C | 2 mg/kg | 9 | service.gov.uk |

| Sandy loam (UK) | Aerobic, 20°C | 2 mg/kg | 7 | service.gov.uk |

| Danish soils | Varied conditions | Not specified | 1.3 - 20 | service.gov.uk |

| Danish sandy soil | Aerobic, top 300mm | Not specified | ~20 | service.gov.uk |

| Spanish calcareous | Varied conditions | Not specified | 8 - 77 | service.gov.uk |

| UK soils | Aerobic, no prior history | 100 µg/l | 62 - 100 | service.gov.uk |

| Laboratory studies | Aerobic, 20°C | Not specified | 7 - 19 | service.gov.uk |

| Sandy loam soil | Aerobic, 50% water capacity | 2 ppm, 20°C | 3 | researchgate.netnih.gov |

| Sandy loam soil | Aerobic, 50% water capacity | 2 ppm, 10°C | 12 | researchgate.netnih.gov |

| Sandy loam soil | Aerobic, 50% water capacity | 2 ppm, 5°C | 20 | researchgate.netnih.gov |

| Sandy loam soil | Aerobic, 25% water capacity | 2 ppm, 20°C | 10 | researchgate.netnih.gov |

| Sandy loam soil | Aerobic, 200% water capacity | 2 ppm, 20°C | 15 | researchgate.netnih.gov |

| Sandy loam soil | Aerobic, 50% water capacity | 0.2 mg/kg, 20°C | 1.3 | researchgate.net |

| Saskatchewan soils | Aerobic, 85% field capacity, 20°C | 2 µg/g | ~8 | researchgate.net |

| Topsoil (<30 cm) | Aerobic | Not specified | ~12 | researchgate.netebi.ac.uk |

| Soil (0-33 cm) | Aerobic, 10°C | 0.05 mg/kg | 7 | researchgate.net |

Degradation rates generally decrease with soil depth researchgate.netservice.gov.ukgeoscienceworld.orgresearchgate.netebi.ac.uk. In one study, the half-life increased from approximately 12 days in soil sampled from <30 cm depth to over 84 days at 70-80 cm researchgate.netebi.ac.uk. Another study showed an increase in half-life from 7 days at 0–0.33 m below ground level (b.g.l.) to between 34 and 70 days at 0.33 m and 1 m b.g.l., and 1–7 years at 3.4 m b.g.l. in sandy sediments geoscienceworld.org.

Anaerobic Biodegradation Potential and Persistence

Mecoprop biodegradation under anaerobic conditions appears to be less significant or very slow compared to aerobic conditions researchgate.netgeoscienceworld.orgresearchgate.net. Some reports indicate that mecoprop does not degrade under anaerobic conditions service.gov.ukgeoscienceworld.org. However, other studies have observed complete removal of mecoprop under specific anaerobic conditions, such as nitrate- and manganese-reducing conditions researchgate.net.

In a freshwater wetland study, little degradation was observed within a residence time of 20-40 days under sulphate-reducing conditions service.gov.ukgeoscienceworld.org. While aerobic degradation of mecoprop shows little enantioselectivity, degradation under anaerobic conditions in deeper soil layers can exhibit high enantioselectivity, favoring the degradation of the R-enantiomer researchgate.net.

Influence of Microbial Community Structure and Acclimation Phenomena

The structure of the microbial community and the phenomenon of acclimation play crucial roles in mecoprop degradation in soil service.gov.ukgeoscienceworld.orgbund.dejenvoh.comnih.gov. Acclimation, or prior exposure to mecoprop, can lead to faster degradation rates service.gov.ukgeoscienceworld.orgnih.gov. In soils not previously treated with mecoprop, degradation rates may be slower, resulting in longer half-lives service.gov.uk.

The potential for biodegradation can vary significantly between sites with different histories of mecoprop application service.gov.uk. Sites with typical agricultural use rates often show rapid degradation in shallow aerobic soils, while areas with higher concentration point sources may exhibit less amenable biodegradation, particularly below the topsoil service.gov.uk.

Studies have shown that the biodegradation rate can accelerate due to the selective growth of specific mecoprop-degrading microorganisms nih.gov. This increase in specific degraders can lead to significantly shorter half-lives after acclimation nih.gov. The heterogeneous distribution of mecoprop degradation potential in agricultural fields has been reported to correlate positively with the proliferation of catabolic genes involved in degradation researchgate.netoup.com.

Different microbial communities may prefer different conditions for mecoprop degradation researchgate.net. Three different microbial communities have been discriminated by enantioselective degradation of MCPP: aerobic microorganisms with little enantioselectivity, aerobic microorganisms with R-selectivity, and anaerobic denitrifying organisms with S-selectivity researchgate.net.

Soil characteristics such as pH, moisture content, organic matter, and clay content can also influence the spatial variability of biodegradation by affecting microbial activity and pesticide sorption frontiersin.org.

Role of Specific Catabolic Genes (e.g., tfdA) in Degradation

The microbial degradation of phenoxyalkanoic acid herbicides like mecoprop is often initiated by α-ketoglutarate-dependent dioxygenases encoded by tfdA-like genes researchgate.netoup.commdpi.comasm.orgnih.gov. These genes are key indicators of the biodegradation potential of bacteria in soil mdpi.com.

Research has shown that the degradation of mecoprop is associated with the proliferation of tfdA genes researchgate.netebi.ac.uk. Specifically, studies investigating mecoprop-p (B95672) degradation with soil depth found that while diverse tfdA genes were present, degradation was associated with the proliferation of class III tfdA genes researchgate.netebi.ac.ukresearchgate.net. Melting curve analysis from real-time PCR has shown that only class III tfdA genes proliferated during mecoprop-p degradation at all soil depths studied researchgate.netebi.ac.uk. Denaturing gradient gel electrophoresis has further confirmed the association of class III tfdA genes with mecoprop-p degradation researchgate.netebi.ac.uk.

Quantitative real-time PCR has been used to monitor the increase in tfdA gene concentration during the degradation of related phenoxyacetic acid herbicides like MCPA, showing a link between the growth of tfdA-containing bacterial communities and degradation nih.gov. While a direct mRNA-based link between mecoprop degradation and tfdA gene expression hasn't been applied as extensively as for 2,4-D and MCPA, it is known that tfdA-harboring organisms proliferate as a result of MCPP degradation asm.org.

Abiotic Transformation Processes in Soil

Hydrolytic Stability and Pathways

Mecoprop, the active component formed from mecoprop-potassium, is reported to be stable to hydrolysis across a range of environmental pH values (pH 5, 7, and 9) epa.govbeyondpesticides.org. The stability to hydrolysis suggests that this abiotic process is not a significant pathway for the degradation of the mecoprop anion in the environment orst.edu. However, chemical hydrolysis is considered a main mechanism for the conversion of mecoprop esters to the free acid form following the application of ester-based formulations service.gov.uk. Since this compound is a salt formulation, it rapidly dissociates into the mecoprop anion in water epa.govherts.ac.uk, and this anion is stable to hydrolysis.

Phototransformation on Soil Surfaces

Phototransformation can contribute to the degradation of pesticides on soil surfaces, particularly when they are directly applied to the soil or not significantly intercepted by plant foliage researchgate.netpjoes.com. Studies have shown that the photochemical decomposition of mecoprop can occur on soil surfaces pjoes.comisws.org.in. The rate of phototransformation can be influenced by soil humidity, with slower rates observed in dry soils pjoes.com. The presence of organic and inorganic constituents in soil can stabilize pesticides, potentially affecting photolysis rates compared to inert surfaces like glass isws.org.in. Fulvic acid, a component of soil organic matter, has been shown to sensitize the phototransformation of mecoprop in aqueous solutions, leading to the formation of products such as 4-chloro-2-methylphenol researchgate.net. The rate of this sensitized phototransformation can be pH-dependent, with increased rates observed at lower pH values researchgate.net.

Sorption and Transport Dynamics in Soil Matrices

Sorption to soil particles is a crucial process that influences the mobility and transport of chemicals in the terrestrial environment cdnsciencepub.com. The extent to which mecoprop sorbs to soil matrices affects its potential for leaching into groundwater and runoff into surface waters.

Adsorption Characteristics and Mobility Potential

Mecoprop is characterized by relatively low adsorption to soils epa.govservice.gov.ukgeoscienceworld.org. This low adsorption is primarily attributed to the fact that mecoprop exists predominantly as a negatively charged anion in typical environmental pH ranges due to its high dissociation constant (pKa between 3.1 and 3.78) service.gov.ukgeoscienceworld.orgnih.govwfduk.org. Anions generally exhibit weaker adsorption to negatively charged soil components like organic carbon and clay compared to neutral molecules nih.gov.

The low sorption potential indicates that mecoprop is highly mobile in a variety of soils orst.eduepa.govservice.gov.uk. This high mobility renders it susceptible to leaching through the soil profile orst.eduepa.gov. Studies have reported low soil distribution coefficients (Kd) and Koc values for mecoprop, further supporting its high mobility service.gov.uknih.gov.

| Soil Type | pH | Kd (L/kg) | Koc (L/kg) | Mobility Interpretation |

| Sandy loam | 6.9 | 0.12 | 8.4 | Very high mobility |

| Sandy loam | 6.7 | 0.20 | 13.3 | Very high mobility |

| Coarse sandy soil | 6.6 | 0.07 | 5.3 | Very high mobility |

| Various soils | - | - | 5-43 | Very high mobility |

| Various soils | - | - | 31 | Very high mobility |

| 5 Dutch subsoils | - | 0.142-0.326 (or zero) | - | Very high mobility |

Note: Koc values are calculated based on the organic carbon content of the soil.

Despite the general low adsorption, some studies suggest that the widely applied KOC model for predicting the sorption of organic solutes may not be entirely appropriate for mecoprop, and site-specific Kd values might provide a better approach geoscienceworld.org. However, using a KOC value in transport modeling can be conservative as it may not account for some sorption to mineral phases geoscienceworld.org.

Influence of Soil Organic Matter and Clay Content on Sorption

While mecoprop's anionic form generally limits strong adsorption to negatively charged soil components, soil organic matter and clay content can still influence its sorption behavior orst.edugeoscienceworld.orgresearchgate.net. Adsorption of mecoprop has been shown to increase with increasing organic matter content in the soil orst.edu. However, the relationship between sorption and organic matter can be complex, and the chemical composition and quality of organic matter in different soils can lead to variability in KOC values for polar pesticides like mecoprop researchgate.net.

Sorption to mineral surfaces, particularly clay minerals and iron oxyhydroxides, can also play a role, although it is generally expected to be low for the negatively charged mecoprop molecule in neutral conditions service.gov.ukgeoscienceworld.org. Sorption to mineral surfaces may become more significant at lower pH values where there are more positively charged sites available geoscienceworld.org. The presence of calcium salts has also been observed to increase the sorption of mecoprop to kaolinite (B1170537) surfaces, potentially due to the formation of clay-calcium-organic acid complexes geoscienceworld.org.

In some cases, particularly in subsoils where organic matter content is low, inorganic soil constituents can have a stronger influence on pesticide sorption slu.se. Studies on similar phenoxy herbicides like MCPA have shown increased adsorption on smaller particle size fractions (sand to silt to clay), which was related to both increased surface area and organic matter content in those fractions researchgate.net.

Leaching and Runoff Potentials to Hydrological Systems

The high water solubility and low sorption of this compound (and the resulting mecoprop anion) lead to a significant potential for leaching and runoff orst.eduherts.ac.ukwfduk.orgnih.govuni.lu. Mecoprop is highly water soluble, especially in its salt forms orst.eduherts.ac.uk. This high solubility, combined with limited retardation by sorption, makes it prone to being transported through the soil profile with percolating water (leaching) or being carried across the soil surface by rainfall (runoff) orst.eduherts.ac.ukgeoscienceworld.orgwfduk.orgnih.govuni.lu.

Heavy precipitation immediately following application can significantly increase the likelihood of mecoprop being leached into subsoil and groundwater or transported via runoff to surface water bodies geoscienceworld.org. This is a primary mechanism by which mecoprop enters hydrological systems orst.eduherts.ac.ukgeoscienceworld.orgwfduk.orgnih.govuni.lu. Mecoprop is frequently detected in both groundwater and surface waters, highlighting the significance of leaching and runoff as transport pathways geoscienceworld.orgwfduk.orgnih.govuni.lu.

Factors Affecting Degradation Rates (e.g., Concentration, Temperature, Moisture, Redox Conditions, pH)

Biodegradation is the primary mechanism for the destructive attenuation of mecoprop in the environment, particularly in topsoil under aerobic conditions service.gov.ukgeoscienceworld.org. The rate of mecoprop degradation is influenced by various environmental factors.

Concentration: Studies have shown that mecoprop degradation can follow first-order kinetics at lower concentrations (below approximately 10 mg kg⁻¹) geoscienceworld.org. At higher concentrations, an increased rate of degradation might be observed after an initial lag period geoscienceworld.org. However, some research has indicated faster initial degradation and shorter half-lives at lower concentrations compared to higher ones geoscienceworld.org.

Temperature: Increasing temperature generally leads to more rapid mecoprop degradation geoscienceworld.org.

Moisture Content: Soil moisture content affects degradation rates. Reduced degradation rates have been reported in both dry and flooded soil conditions compared to moist soil geoscienceworld.org.

Redox Conditions: Redox conditions, particularly the presence of oxygen, are crucial for mecoprop biodegradation geoscienceworld.org. Aerobic degradation in topsoil is common and occurs at significant rates when conditions are amenable to microbial activity geoscienceworld.org. However, degradation rates decrease significantly with depth, and there is often little to no degradation in the subsoil geoscienceworld.org. Biodegradation in groundwater is less consistent and can be unreliable under anaerobic conditions, such as those found in landfill leachate plumes geoscienceworld.org. Mecoprop has not been observed to degrade under sulphate-reducing or methanogenic conditions geoscienceworld.org.

pH: Soil pH can influence microbial activity and the speciation of mecoprop, thereby affecting degradation rates pjoes.comgeoscienceworld.org. While the mecoprop anion is the dominant form at typical environmental pH, pH can impact microbial populations and enzyme activity responsible for biodegradation pjoes.com.

Microbial Activity: Degradation is largely driven by soil microorganisms pjoes.comslu.se. The presence and activity of microbial populations capable of degrading mecoprop are essential for its breakdown pjoes.comgeoscienceworld.org.

Soil Type and Depth: Degradation rates can vary depending on soil type and depth pjoes.comgeoscienceworld.org. Degradation is typically faster in topsoil compared to subsoil geoscienceworld.org.

Reported half-lives for mecoprop in soil generally range from 3 to 21 days, depending on the soil type and conditions beyondpesticides.orgwfduk.org.

Vertical Distribution and Degradation in Soil Profiles

The distribution and degradation rate of this compound in soil are significantly influenced by soil depth, largely due to variations in microbial activity and soil properties.

Degradation Rate Variations with Soil Depth

Studies have consistently shown that the degradation rate of mecoprop-p, the herbicidally active enantiomer of mecoprop, decreases with increasing soil depth. In topsoil (typically <30 cm depth), mecoprop-p biodegradation is relatively rapid. For instance, half-lives (DT₅₀) of approximately 12 days have been reported in soil sampled from less than 30 cm depth. This degradation rate progressively slows down in deeper soil layers, with half-lives exceeding 84 days at depths of 70–80 cm. researchgate.net

The reduction in degradation rate with depth is attributed to a decrease in microbial biomass and activity, particularly the abundance and diversity of bacteria possessing genes like tfdA, which are involved in the degradation of phenoxyalkanoic acid herbicides. While tfdA genes may be present in both topsoil and subsoil, their proliferation in response to mecoprop-p is more pronounced in topsoil, correlating with faster degradation rates. researchgate.net

Table 1: Mecoprop-p Half-lives (DT₅₀) in Soil at Different Depths

| Soil Depth (cm) | Typical DT₅₀ (days) | Source |

| < 30 | ~12 | researchgate.net |

| 70–80 | > 84 | researchgate.net |

Lag Phase Occurrence in Sub-Soil Environments

A notable characteristic of mecoprop-p degradation in sub-soil environments is the occurrence of a lag phase before the onset of significant degradation. In contrast to topsoil samples where degradation typically commences immediately, sub-soil samples often exhibit a period of 23 to 34 days during which little to no degradation occurs. researchgate.netbenchchem.com Following this lag phase, a period of rapid degradation can ensue, with the maximum degradation rate in sub-soil samples potentially reaching levels similar to those observed in topsoil once the microbial community has acclimated or proliferated. researchgate.net The presence and duration of this lag phase in the subsurface can be variable and appear to be influenced by factors such as prior exposure of the soil or aquifer material to mecoprop and the concentration of the herbicide. geoscienceworld.org

Aquatic Environmental Compartment

In the aquatic environment, this compound, being highly water-soluble, is subject to various transformation processes, including photodegradation.

Photodegradation Mechanisms in Surface Waters

Photodegradation can be a significant dissipation pathway for mecoprop in surface waters, particularly under sunny conditions.

Direct Photolysis and UV Absorption Characteristics

Phenoxyalkanoic acids, including mecoprop, exhibit ultraviolet (UV) absorption maxima typically between 280 and 290 nm. wfduk.org This absorption characteristic suggests that mecoprop can undergo direct photolysis when exposed to UV radiation present in sunlight. wfduk.org Studies have investigated the photostability of mecoprop in water under artificial light and simulated solar irradiation, reporting aqueous photolysis half-lives. For instance, reported half-lives in water under artificial light can be around 83 days for mecoprop acid beyondpesticides.org, while aqueous photolysis half-lives for mecoprop-p in natural sunlight have been reported to range from 3.39 to 4.65 days oekotoxzentrum.ch. The direct photolysis of mecoprop-p in pure water under sunlight has been shown to primarily involve the cleavage of the ether bond, leading to the formation of 4-chloro-2-methylphenol. jst.go.jp

Influence of Water Insolation

The intensity and duration of sunlight (insolation) significantly influence the rate of photodegradation of mecoprop in surface waters. In shallow and highly insolated waters, photodegradation can be a primary mechanism for lowering the concentration of phenoxy acids like mecoprop. researchgate.net Research using simulated solar irradiation has demonstrated the photochemical degradation of mecoprop in aqueous media. researchgate.net The efficiency of photodegradation is determined in part by the form of the degraded compound and can be influenced by the presence of other substances in the water, such as dissolved organic matter, which may affect UV light penetration or participate in indirect photolysis reactions. jst.go.jput.ac.ir

Table 2: Mecoprop Photostability in Water

| Condition | Half-life (approximate) | Source |

| Artificial light (Mecoprop acid) | 83 days | beyondpesticides.org |

| Natural sunlight (Mecoprop-p) | 3.4 - 4.7 days | oekotoxzentrum.ch |

| River water, sunlight (Mecoprop) | 19.5 days | nih.gov |

| Seawater, sunlight (Mecoprop) | 14.0 days | nih.gov |

| River water, dark (Mecoprop) | 37.7 days | nih.gov |

| Seawater, dark (Mecoprop) | 33.6 days | nih.gov |

| Aqueous (pH 5) | 6.8 hours | wfduk.org |

| Aqueous (pH 7) | 10.2 hours | wfduk.org |

| Aqueous (pH 9) | 4.1 hours | wfduk.org |

Microbial Degradation in Aqueous Systems

Microbial degradation is a significant pathway for the attenuation of this compound in the environment geoscienceworld.org. This process can occur in both aerobic and anaerobic aqueous systems, although the efficiency and mechanisms can vary considerably depending on the conditions.

Aerobic and Anaerobic Biodegradation in Water and Sediment

Mecoprop is known to be degraded by both aerobic and anaerobic bacteria geoscienceworld.orgnih.gov. However, studies indicate that aerobic conditions generally favor more effective biodegradation compared to anaerobic environments geoscienceworld.orgresearchgate.net. In aerobic sewage sludge, both enantiomers of mecoprop were degraded within 7 days, with preferential degradation of the (S) enantiomer scispace.com. This aerobic degradation can lead to nearly complete metabolism, as indicated by the significant elimination of dissolved organic carbon scispace.com.

In contrast, mecoprop has been reported to be persistent under anaerobic conditions geoscienceworld.orgresearchgate.net. Studies in groundwater from aquifers under denitrification or methanogenic conditions showed low levels of mecoprop degradation, and no decomposition was observed in groundwater under sulfur-reducing conditions nih.gov. Similarly, in anaerobic microcosms, rapid degradation was not observed, unlike in aerobic microcosms where it occurred after a short lag period geoscienceworld.org. This suggests that while aerobic degradation is relatively well-established, degradation under anaerobic conditions is less reliable and often limited geoscienceworld.org.

The presence of oxygen has been shown to stimulate the degradation of mecoprop in aquifer sediment samples nih.govresearchgate.net. Higher levels of mineralization were observed in the presence of oxygen, even at concentrations below 2 mg/L nih.gov. The rate of degradation can be influenced by the initial concentration of mecoprop, with some studies suggesting a threshold concentration below which microbial population growth and subsequent degradation may be limited nih.gov.

Role of Dissolved Organic Carbon and Microbial Composition

Factors influencing microbial growth, such as the concentration of dissolved organic carbon (DOC), can impact the efficiency of mecoprop biodegradation nih.gov. DOC can potentially be used by microorganisms as a source of energy and building blocks, which could induce catabolic genes necessary for micropollutant degradation wur.nl.

The composition and activity of microbial communities play a crucial role in mecoprop degradation nih.govwur.nl. Different microbial communities can exhibit varying degrees of enantioselective degradation of mecoprop researchgate.net. For instance, aerobic microorganisms may show little or R-selectivity, while anaerobic denitrifying organisms might show S-selectivity researchgate.net. The abundance, diversity, and composition of bacterial communities in groundwater can influence the biodegradation rates of micropollutants like mecoprop-p wur.nl. Studies have indicated that shallow groundwater, potentially exposed to higher concentrations of both DOC and micropollutants, may contain more active microorganisms leading to faster biodegradation rates compared to deep aquifer samples wur.nl.

The presence of specific catabolic genes, such as the tfdA genes, has been associated with the degradation of phenoxyalkanoic acid herbicides like mecoprop researchgate.net. The heterogeneous distribution of mecoprop degradation potential in agricultural fields has been reported to correlate positively with the proliferation of these genes researchgate.net.

Persistence and Dissipation in Surface Waters and Groundwater

This compound is highly water-soluble, which contributes to its mobility in the environment service.gov.ukgeoscienceworld.org. This high solubility and relatively low sorption to soil make it prone to leaching from soil to water, including surface waters and groundwater service.gov.ukgeoscienceworld.orgresearchgate.netresearchgate.net.

Mecoprop has been frequently detected in both surface water and groundwater in areas where it is applied geoscienceworld.orgontosight.airesearchgate.net. It is considered a key indicator of pollution from municipal solid waste landfills, as it is often identified in landfill leachate service.gov.ukgeoscienceworld.org. Concentrations in landfill leachate can be significantly higher than those typically found from normal agricultural applications service.gov.ukgeoscienceworld.org. For example, elevated concentrations have been recorded in groundwater contaminant plumes down-gradient of landfills service.gov.ukgeoscienceworld.org.

While biodegradation is the only significant destructive attenuation mechanism in the subsurface, the persistence of mecoprop in groundwater can be variable geoscienceworld.org. Degradation in subsoils and anaerobic groundwater is often poor service.gov.uk. Where disposed of in landfills, which often create anaerobic conditions, mecoprop can be among the most persistent organic compounds in leachate plumes geoscienceworld.org.

Photodegradation can occur at the ground surface and in surface waters, but it is generally not considered a major degradation pathway in soil or groundwater service.gov.uknih.gov. Mecoprop is stable to aqueous hydrolysis at typical environmental pH levels (pH 5, 7, and 9) nih.govregulations.gov.

Transport and Distribution in Hydrological Networks

Due to its relatively high solubility and limited retardation by sorption processes, this compound is subject to relatively rapid transport in soil pore water and groundwater service.gov.ukgeoscienceworld.org. It is considered mobile in both soil and aquatic environments, giving it the potential to move in water and be transported in runoff from application sites regulations.gov.

Transport in hydrological networks can lead to the presence of mecoprop in surface waters and groundwater geoscienceworld.orgontosight.airesearchgate.net. Studies have shown a rapid link between rainfall and the occurrence of pesticides, including mecoprop, in receiving waters nerc.ac.uk. Runoff events, even if the amount of pesticide running off is a small percentage of that applied, can produce short-lived peaks in concentration in surface waters nerc.ac.uk.

The transport of mecoprop in subsoils and groundwater is generally subject to little retardation service.gov.uk. Dispersion also contributes to the decrease in concentrations at a receptor as a plume moves through a porous medium service.gov.uk. The presence of confining clay aquitards may not prevent the contamination of drinking water wells by persistent compounds like mecoprop from surface water researchgate.net.

Atmospheric Environmental Compartment

Atmospheric Occurrence and Reactivity with Hydroxyl Radicals

Information specifically on the atmospheric occurrence and reactivity of this compound is limited in the provided search results. However, information regarding the parent compound, mecoprop, can provide some insight.

Mecoprop is estimated to have an atmospheric half-life of about 22 hours based on a reaction with hydroxyl radicals at a specific atmospheric concentration nih.gov. Hydroxyl radicals (•OH) are highly reactive species in the atmosphere, often referred to as the "detergent of the atmosphere," responsible for oxidizing many trace gases niwa.co.nzcopernicus.org. They are formed through reactions involving sunlight, ozone, and water vapor niwa.co.nz. The reaction with hydroxyl radicals is a primary mechanism for the removal of many organic compounds from the troposphere niwa.co.nzcopernicus.org.

While the reactivity of mecoprop with hydroxyl radicals suggests a mechanism for its removal from the atmosphere, the actual atmospheric occurrence and concentrations of this compound would depend on factors such as volatilization from treated surfaces, which is influenced by vapor pressure nerc.ac.uk. The vapor pressure of mecoprop acid is relatively low nih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 23684575, 72792426 nih.govnih.govherts.ac.uk |

| Mecoprop (acid) | 7153 nih.govnih.gov |

| Potassium | 5462222 nih.gov |

| 4-chloro-2-methylphenol | |

| CO2 |

Microbial Degradation in Aqueous Systems

Microbial degradation is a significant pathway for the attenuation of this compound in the environment geoscienceworld.org. This process can occur in both aerobic and anaerobic aqueous systems, although the efficiency and mechanisms can vary considerably depending on the conditions.

Aerobic and Anaerobic Biodegradation in Water and Sediment

Mecoprop is known to be degraded by both aerobic and anaerobic bacteria. geoscienceworld.orgnih.gov However, studies indicate that aerobic conditions generally favor more effective biodegradation compared to anaerobic environments. geoscienceworld.orgresearchgate.net In aerobic sewage sludge, both enantiomers of mecoprop were degraded within 7 days, albeit in an enantioselective manner with preferential degradation of the (S) enantiomer. scispace.com This aerobic degradation can lead to nearly complete metabolism, as indicated by the significant elimination of dissolved organic carbon. scispace.com

In contrast, mecoprop has been reported as being persistent under anaerobic conditions. geoscienceworld.orgresearchgate.net Studies in groundwater from aquifers under denitrification or methanogenic conditions observed low levels of mecoprop degradation, and no decomposition occurred in groundwater under sulfur-reducing conditions. nih.gov Similarly, rapid degradation was not observed in anaerobic microcosms, unlike in aerobic microcosms where it occurred after a short lag period. geoscienceworld.org This suggests that while aerobic degradation is relatively well-established, degradation under anaerobic conditions is much less reliable. geoscienceworld.org

The presence of oxygen has been shown to stimulate the degradation of mecoprop in aquifer sediment samples. nih.govresearchgate.net Higher levels of mineralization were found, particularly for mecoprop, in the presence of oxygen, even at concentrations below 2 mg/L. nih.gov The rate of degradation can be influenced by the initial concentration of mecoprop, with some studies suggesting a threshold concentration below which the growth of the microbial population and subsequent degradation may be limited. nih.gov

Role of Dissolved Organic Carbon and Microbial Composition

Factors influencing microbial growth, such as the concentration of dissolved organic carbon (DOC), can impact the efficiency of mecoprop biodegradation. nih.gov DOC could potentially be used by microorganisms as a source of energy and building blocks for the induction of catabolic genes for micropollutant degradation. wur.nl

The composition and activity of microbial communities play a crucial role in mecoprop degradation. nih.govwur.nl Different microbial communities can exhibit varying degrees of enantioselective degradation of mecoprop. researchgate.net For instance, aerobic microorganisms may show little or R-selectivity, while anaerobic denitrifying organisms might show S-selectivity. researchgate.net The abundance, diversity, and composition of bacterial communities in groundwater can influence the biodegradation rates of micropollutants like mecoprop-p. wur.nl Studies seem to indicate that shallow groundwater, possibly due to exposure to higher concentrations of both DOC and micropollutants, contains more active microorganisms, leading to faster biodegradation rates compared to deep aquifer samples. wur.nl

The presence of specific catabolic genes, such as the tfdA genes, has been shown to be associated with the degradation of phenoxyalkanoic acid herbicides like mecoprop. researchgate.net The heterogeneous distribution of mecoprop degradation potential has recently been reported to correlate positively with the proliferation of these catabolic genes in an agricultural field. researchgate.net

Persistence and Dissipation in Surface Waters and Groundwater

This compound is highly water-soluble, which contributes to its mobility in the environment. service.gov.ukgeoscienceworld.org This high solubility and relatively little retardation by sorption processes make it prone to leaching from soil to water, including surface waters and groundwater. service.gov.ukgeoscienceworld.orgresearchgate.netresearchgate.net

Mecoprop has been frequently detected in both surface water and groundwater in areas where it is applied. geoscienceworld.orgontosight.airesearchgate.net It is considered one of the key indicators of pollution from municipal solid waste landfill, as it is frequently identified in landfill leachate. service.gov.ukgeoscienceworld.org Mecoprop concentrations in landfill leachate plumes are also typically much higher than those arising from normal pesticide applications. service.gov.ukgeoscienceworld.org Elevated concentrations have been recorded in groundwater contaminant plumes down-gradient of landfills. service.gov.ukgeoscienceworld.org

While biodegradation is the only significant destructive attenuation mechanism operating under subsurface conditions, the persistence of mecoprop in groundwater can be highly variable. geoscienceworld.org Degradation in subsoils and anaerobic groundwater is particularly poor. service.gov.uk The apparent recalcitrance under anaerobic conditions means that where it has been disposed of to landfill, it is frequently among the most persistent organic compounds in chemically reducing leachate plumes. geoscienceworld.org

Although it may occur at the ground surface and in surface waters, photodegradation is not considered a major mecoprop degradation pathway in soil or groundwater. service.gov.uknih.gov Mecoprop is stable to aqueous hydrolysis at pH 5, 7, and 9. nih.govregulations.gov

Transport and Distribution in Hydrological Networks

Because mecoprop is water-soluble and subject to relatively little retardation by sorption processes, it is subject to relatively rapid transport in soil pore water and groundwater. service.gov.ukgeoscienceworld.org It is mobile in soil and aquatic environments, giving it the potential to move in water and be transported in runoff from the application site. regulations.gov

Transport in hydrological networks can lead to the presence of mecoprop in surface waters and groundwater. geoscienceworld.orgontosight.airesearchgate.net A study showed a rapid link between the commencement of rainfall and the occurrence of pesticide in receiving waters. nerc.ac.uk The amount of pesticide running off in each rainfall event was usually less than 1% of thatapplied but produced short-lived peaks far in excess of the EU MAC. nerc.ac.uk

The literature indicates that transport of mecoprop in subsoils and groundwater is generally subject to little retardation. service.gov.uk Any plume of a compound moving in water through a porous medium undergoes dispersion, and concentrations at a receptor are decreased as a consequence. service.gov.uk The presence of confining clay aquitards may not prevent contamination of drinking water wells by persistent compounds in surface water. researchgate.net

Atmospheric Environmental Compartment

Atmospheric Occurrence and Reactivity with Hydroxyl Radicals

Information specifically regarding the atmospheric occurrence of this compound is limited. However, the parent compound, mecoprop, has an estimated atmospheric half-life of about 22 hours, based on a reaction with hydroxyl radicals at an atmospheric concentration of 5x10^5 hydroxyl radicals per cubic centimeter. nih.gov

The hydroxyl radical (•OH) is the most important oxidant in the troposphere and is responsible for oxidizing many trace gases into water-soluble products that can be removed by rain and snow. niwa.co.nzcopernicus.org While this suggests a potential removal mechanism for mecoprop from the atmosphere, the actual atmospheric presence of this compound would depend on factors such as its volatilization, which is related to vapor pressure. The vapor pressure of mecoprop acid is low. nih.gov

Bioaccumulation Potential in Environmental Biota

Mecoprop is not expected to bioaccumulate significantly in aquatic organisms wfduk.orgorst.edu. The potential for bioaccumulation in animal tissues is considered negligible due to the low log Kow values of mecoprop-P (0.02 at pH=7) bund.de.

Bioconcentration Factors in Aquatic Organisms

Studies on fish indicate a low potential for bioaccumulation of mecoprop acid orst.edubeyondpesticides.org. Bioconcentration Factors (BCF) have been reported for mecoprop in fish wfduk.orgbeyondpesticides.org. A 28-day dynamic flow-through study conducted according to US EPA guidelines, using 14C-mecoprop equivalents, calculated BCF values in different fish tissues and in the whole fish wfduk.org.

The reported BCF values for mecoprop in fish are summarized in the table below:

| Tissue/Organism | Bioconcentration Factor (BCF) | Study Duration | Method |

| Edibles (carcass, fillets) | 1.2 | 28 days | Flow-through |

| Non-edibles (head, viscera, fins) | 5.5 | 28 days | Flow-through |

| Whole fish | 3.0 | 28 days | Flow-through |

These BCF values are considered low oekotoxzentrum.chwfduk.org. An estimated BCF of 3 has also been calculated for fish based on a log Kow of 3.20 and a regression-derived equation, which also suggests a low potential for bioconcentration in aquatic organisms according to a classification scheme nih.gov. The EU Technical Guidance Document BCF trigger value is 100, which is not exceeded by the reported BCF values for mecoprop in whole fish wfduk.org. The observed levels of bioaccumulation in fish are considered to be of virtually no significance beyondpesticides.org.

More recent data specifically for mecoprop-P regarding bioconcentration in aquatic organisms could not be identified, but the existing data for mecoprop suggest weak bioaccumulation potential (BCF 1-10: weakly bioaccumulative) oekotoxzentrum.ch.

Enantioselective Aspects of Mecoprop Potassium in Environmental Systems

Chirality and Enantiomeric Composition of Mecoprop-potassium

This compound is the potassium salt of mecoprop (B166265), a chiral herbicide. The chirality arises from a stereogenic center at the alpha-carbon of the propanoic acid moiety. service.gov.uk This results in the existence of two enantiomers: (R)-mecoprop and (S)-mecoprop. service.gov.uk While the racemic mixture contains a 1:1 ratio of these enantiomers, the herbicidally active component is the (R)-enantiomer. wikipedia.orgservice.gov.ukherts.ac.uk The enantiomeric composition in the environment can deviate from the initial composition of the applied product due to enantioselective processes. dss.go.thmdpi.comresearchgate.net

Enantioselective Degradation in Environmental Matrices

Enantioselective degradation is a key process influencing the environmental fate of chiral pesticides. This occurs when one enantiomer is degraded at a faster rate than the other. acs.orgmdpi.comdss.go.th For mecoprop, this phenomenon has been observed in various environmental compartments, including soil and water. dss.go.thmdpi.comscispace.com

Studies have shown varying enantioselectivity in the degradation of mecoprop in soil and water, which can depend on the specific environmental conditions and microbial communities present. Generally, under aerobic conditions in soil and water, the (S)-enantiomer has been reported to be preferentially degraded in many instances. dss.go.thmdpi.com However, other studies have observed different patterns. For example, preferential degradation of the (R)-enantiomer under aerobic conditions at environmentally relevant concentrations in some soil samples has also been reported. researchgate.netau.dk Conversely, at elevated concentrations, preferential degradation of the (S)-enantiomer was observed in the same study. researchgate.netau.dk In anaerobic environments, particularly under nitrate-reducing conditions, preferential degradation of the (S)-enantiomer has been observed, while rapid degradation of the (R)-enantiomer was noted in a microcosm study under nitrate-reducing conditions. mdpi.com

Microorganisms play a crucial role in the biodegradation of mecoprop, and isolated microbial cultures have demonstrated enantiomer-specific degradation. Some studies have isolated bacterial consortia or pure cultures capable of degrading mecoprop, showing a preference for one enantiomer over the other. For instance, a consortium of bacteria isolated from topsoil was found to exclusively degrade the (R)-(+)-isomer of mecoprop, leaving the (S)-(-)-enantiomer unaffected. researchgate.netscite.ai Another strain, Sphingomonas herbicidovorans MH, has been shown to utilize both enantiomers but degrades the (S)-enantiomer faster than the (R)-enantiomer. asm.org This suggests that different microbial species or communities can exhibit distinct enantioselectivities towards mecoprop. The presence of specific enzymes, such as alpha-ketoglutarate-dependent dioxygenases, can contribute to this enantioselectivity. researchgate.netasm.org

Environmental conditions significantly influence the rate and enantioselectivity of mecoprop degradation. Factors such as pH and aeration (redox conditions) have been shown to play a role. mdpi.commassbank.eu For example, studies on the degradation of chiral pesticides, including mecoprop, have indicated that enantioselectivity can vary with pH. rsc.org Aerobic versus anaerobic conditions also lead to different degradation pathways and enantiomeric preferences. mdpi.comscispace.comresearchgate.netau.dk Under aerobic conditions, microbial degradation of mecoprop is commonly observed, while it can be more persistent under anaerobic conditions. service.gov.ukgeoscienceworld.org The specific microbial communities active under different redox conditions likely contribute to the observed differences in enantioselectivity. researchgate.netau.dk

Implications of Enantioselectivity for Environmental Persistence and Distribution

The enantioselective degradation of mecoprop has important implications for its persistence and distribution in the environment. When one enantiomer degrades faster than the other, the enantiomeric composition of the remaining mecoprop changes over time, leading to an enrichment of the more recalcitrant enantiomer. dss.go.thresearchgate.net This can result in the persistence of the less-degraded enantiomer in soil, water, and potentially other environmental compartments. mdpi.comresearchgate.netmassbank.eu

The differential persistence of enantiomers can also affect their transport and distribution. For example, if one enantiomer persists longer in soil, it may be more prone to leaching into groundwater or runoff into surface waters. service.gov.ukmdpi.comscispace.com Changes in enantiomeric ratios in environmental samples can serve as indicators of in situ biodegradation and provide insights into the transformation processes occurring. diva-portal.orgdss.go.thmdpi.comresearchgate.net Understanding the enantioselective fate of mecoprop is therefore crucial for accurate environmental risk assessment and for developing effective remediation strategies for contaminated sites. acs.orgmdpi.comdiva-portal.org

Advanced Analytical Methodologies for Mecoprop Potassium in Environmental and Biological Matrices

Chromatographic Techniques for Detection and Quantification

Chromatography plays a crucial role in separating mecoprop-potassium from matrix components and, in some cases, resolving its enantiomers before detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While this compound itself is a salt and less volatile, the related mecoprop (B166265) acid can be analyzed by GC-MS, typically after derivatization to enhance volatility. GC-MS has been used for the detection of herbicide enantiomers, including derivatized mecoprop, in various matrices. scispace.com For instance, a GC-MS method was developed for detecting low concentrations of mecoprop and dichlorprop (B359615) enantiomers in undiluted digested sewage sludge. scispace.com This method involved separating the pentafluorobenzyl (PFB) esters of mecoprop and dichlorprop enantiomers on a chiral column (OV1701 polysiloxane phase containing 35% heptakis-[2,3-dimethyl-6-t-butyldimethylsilyl]-β-cyclodextrin). scispace.com Samples were analyzed by electron-ionization (EI+) with selected ion monitoring (SIM). scispace.com GC-MS has also been utilized in studies investigating the relationship between plastic-related additives and environmental contaminants in food matrices. frontiersin.org Additional benefits of GC-MS include minimal sample preparation, with direct injection possible depending on the matrix, although complex matrices may require extraction or separation steps. frontiersin.org

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is widely used for the analysis of mecoprop due to its suitability for less volatile and more polar compounds compared to GC. HPLC methods have been developed for the direct determination of mecoprop in aqueous soil solutions. researchgate.net A reverse phase HPLC method allowed for the direct injection of spiked aqueous soil or soil/peat samples after centrifugation and filtration. researchgate.net This method demonstrated good analytical sensitivity (0.35 ng µL⁻¹ for mecoprop) and a low detection limit (1.02 ng µL⁻¹ for mecoprop). researchgate.net HPLC coupled with UV detection has also been used for the analysis of mecoprop-P (B95672) in formulations. bund.de The analytical HPLC method 589 is applicable for the quantification of mecoprop-P in CA3015 and also for the determination of a related compound, 4-chloro-2-methylphenol (B52076). bund.de Furthermore, HPLC is more suitable for larger, non-volatile, polar, and thermally labile pesticides and can tolerate large-volume injections of aqueous samples, making it ideal for screening water samples. k-state.edu

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Aqueous Samples

LC-MS/MS is a powerful technique offering high sensitivity and selectivity for the analysis of this compound and related compounds in aqueous matrices. An LC-MS/MS method for the determination of mecoprop-P in surface waters has been reported with a limit of quantification (LOQ) of 0.02 µg/L. oekotoxzentrum.ch This method, however, is not enantioselective, meaning it cannot distinguish between the mecoprop enantiomers. oekotoxzentrum.ch LC-MS/MS is frequently used for the analysis of phenoxyacid herbicides, including mecoprop, in surface and groundwater after solid-phase extraction (SPE). researchgate.net A method involving SPE and LC-MS/MS without derivatization achieved limits of quantitation ranging from 0.01 to 0.05 µg/L for several phenoxy acid herbicides, including mecoprop, in surface and groundwater. researchgate.net Another LC-MS/MS method for phenoxyacid herbicides and their degradation products in surface water utilized SPE with a polymeric sorbent and negative ion electrospray ionization (ESI⁻) with selected reaction monitoring (SRM). nih.gov This method achieved limits of detection between 1 and 15 ng/L for acid herbicides like mecoprop. nih.gov Ultra-high performance liquid chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS) has also been used for the analysis of mecoprop and its transformation products in groundwater. nih.govmdpi.com This UHPLC-MS/MS method provided an efficient separation in under 12 minutes and had detection limits ranging from 0.00008 to 0.0047 µg/L for the analyzed compounds. nih.gov While mecoprop and mecoprop-p had the same transition (213.1 → 140.9), they could not be chromatographically resolved using this specific method. nih.govmdpi.com LC-MS/MS is a widely applied technique in environmental and biological analysis. frontiersin.org

Enantioselective Analytical Approaches

Given that the different enantiomers of mecoprop can have varying biological activities and environmental fates, enantioselective analytical methods are crucial for a comprehensive understanding. scispace.comnih.govrsc.org

Chiral Chromatography (e.g., Chiralpak AD-H column)

Chiral chromatography is a primary technique for separating and quantifying the individual enantiomers of mecoprop. HPLC with chiral stationary phases is commonly employed for this purpose. Eight commercially available herbicides, including mecoprop-P, have been resolved by HPLC using a normal phase Chiralpak AD-H column. oekotoxzentrum.chresearchgate.net This separation was achieved with detection by a photodiode-array (PDA) detector and a circular dichroism (CD) detector connected in series. oekotoxzentrum.chresearchgate.net The Chiralpak AD-H column, a phenylcarbamate of amylose-based chiral stationary phase, is effective for the enantiomeric analysis of mecoprop under normal-phase conditions. researchgate.net Other chiral stationary phases, such as those based on modified cyclodextrins, have also been used for the separation of mecoprop enantiomers. scispace.comnih.gov For instance, a chiral column of permethylated α-cyclodextrin was used in conjunction with LC-MS/MS for the stereoselective quantitation of mecoprop enantiomers in natural waters. nih.govresearchgate.net The enantiomers of mecoprop and dichlorprop were well resolved on a Nucleodex-α-pmCD column (permethylated α-CD) with enantiomeric resolutions of 2.7 and 2.5, respectively. scispace.com Chiral GC has also been used for enantiomer separation of derivatized mecoprop. acs.org

Circular Dichroism Detection in Enantiomeric Analysis

Circular Dichroism (CD) detection is a valuable tool in enantioselective analysis, particularly when coupled with chiral chromatography. CD spectroscopy measures the difference in absorption of left and right circularly polarized light, which is a characteristic property of chiral molecules. warwick.ac.ukcreative-proteomics.comtaylorandfrancis.com When used in conjunction with chiral HPLC, a CD detector can provide confirmatory information about the enantiomeric separation and help assign absolute configurations. oekotoxzentrum.chresearchgate.netresearchgate.netirb.hr For example, the separation of mecoprop-P enantiomers on a Chiralpak AD-H column has been monitored using a CD detector in series with a PDA detector. oekotoxzentrum.chresearchgate.net CD detection allows for the selective detection of chiral analytes and can provide information on their optical properties. taylorandfrancis.comresearchgate.net The elution order and configuration of enantiomers can be assigned using electronic circular dichroism (ECD). chromatographyonline.com

Interactive Data Table:

| Analytical Technique | Matrix Type(s) | Key Features / Column Type | Detection Method | Limit of Detection / Quantification | Citation(s) |

| GC-MS (after derivatization) | Sewage sludge | Chiral column (OV1701 with TBDM-β-CD) | EI+, SIM | Low concentrations (11 µM at start) | scispace.com |

| HPLC | Aqueous soil solutions | Reverse phase | DAD | Sensitivity: 0.35 ng µL⁻¹ (mecoprop), LOD: 1.02 ng µL⁻¹ (mecoprop) | researchgate.net |

| HPLC | Formulations | Not specified (Method 589) | UV | Quantification of mecoprop-P | bund.de |

| LC-MS/MS | Surface water | Not specified | Not specified | LOQ: 0.02 µg/L (mecoprop-P) | oekotoxzentrum.ch |

| LC-MS/MS | Surface and groundwater | Polymeric sorbent (SPE) | ESI⁻ SRM | LOQ: 0.01-0.05 µg/L (mecoprop) | researchgate.net |

| LC-MS/MS | Surface water | Zorbax Eclipse XDB-C18 (C18) | ESI⁻ SRM (with post-column ammonia) | LOD: 1-15 ng/L (mecoprop) | nih.gov |

| UHPLC-MS/MS | Groundwater | Not specified | MS/MS | LOD: 0.00008-0.0047 µg/L (for 18 analytes including mecoprop) | nih.gov |

| Chiral HPLC | Not specified (herbicides) | Normal phase Chiralpak AD-H | PDA, CD | Not specified | oekotoxzentrum.chresearchgate.net |

| Chiral LC-MS/MS | Natural waters | Chiral column (permethylated α-cyclodextrin) | Tandem MS (negative ion mode) | Quantitation limits: 1 ng/L (R- and S-MCPP) | nih.govresearchgate.net |

| Chiral HPLC | Not specified (mecoprop/dichlorprop) | Nucleodex-α-pmCD | Not specified | Enantiomeric resolution: 2.7 (mecoprop) | scispace.com |

Methodological Development for Enhanced Sensitivity and Specificity

Enhancements in sensitivity and specificity are critical for accurately quantifying this compound and its enantiomers, particularly at trace levels in complex environmental and biological matrices. The development of advanced analytical methodologies has focused on improving sample preparation techniques and utilizing highly selective detection methods.

Mass spectrometry, especially tandem mass spectrometry (MS/MS), coupled with chromatography (GC or LC), is widely recognized for its high sensitivity and specificity in pesticide analysis bac-lac.gc.caresearchgate.net. LC-MS/MS methods, for example, have been developed for the determination of phenoxyacid herbicides, including mecoprop, and their degradation products in surface water bac-lac.gc.ca. These methods often involve solid phase extraction (SPE) for sample preparation to concentrate the analytes and remove interfering substances from the water matrix bac-lac.gc.ca.

A developed LC-ESI-MS/MS method for phenoxyacid herbicides in surface water utilized a Zorbax Eclipse XDB-C18 column with gradient elution and post-column addition of methanolic ammonia (B1221849) to enhance ionization bac-lac.gc.ca. This method achieved limits of detection between 1 and 20 ng/L for extracted surface water samples bac-lac.gc.ca. Such low detection limits are crucial for environmental monitoring, where pesticide residues can be present at very low concentrations bac-lac.gc.ca.

While conventional chromatographic and mass spectrometric methods offer high sensitivity and specificity, they can be costly and require extensive sample preparation researchgate.net. Research continues into developing more rapid, sensitive, and potentially on-site analytical methods researchgate.net.

Sample preparation techniques play a vital role in enhancing the sensitivity and specificity of mecoprop analysis by isolating and concentrating the analyte from the matrix. Methods like solid-phase extraction (SPE) are commonly used for water samples bac-lac.gc.caepa.gov. For soil samples, extraction procedures involving solvent mixtures like ethanol/deionized water have been employed, followed by steps like centrifugation and liquid-liquid extraction epa.gov.

The continuous development of analytical methodologies, including advancements in chromatographic columns, detection technologies, and sample preparation techniques, contributes to improving the ability to accurately quantify this compound and its enantiomers in diverse matrices, supporting environmental monitoring and research into its fate and behavior.

Ecological Interactions and Broader Environmental Impact Studies of Mecoprop Potassium

Herbicide Resistance Development in Target Weed Populations

Mechanisms of Resistance Evolution

Herbicide resistance can evolve through various mechanisms, broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR) nih.gov. TSR typically involves alterations in the plant's protein target that the herbicide binds to, affecting the herbicide's ability to bind effectively nih.gov. This can be due to mutations in the gene encoding the target protein nih.gov. NTSR mechanisms are more complex and can involve reduced herbicide absorption or translocation within the plant, increased sequestration of the herbicide, or enhanced metabolic degradation of the herbicide into less toxic compounds nih.gov. Enzymes such as cytochromes P450, GSH S-transferases, and various transferases can play a role in metabolism-based resistance nih.gov. Both TSR and NTSR mechanisms can occur together in an individual plant, leading to higher levels of resistance nih.gov. Studies have investigated the physiological responses in resistant weed biotypes, such as altered ethylene (B1197577) evolution, which may be related to the mechanism of resistance to auxin analogues like mecoprop (B166265) oup.comcnjournals.com.

Genetics of Resistance Transmission

The genetic basis of herbicide resistance can involve major genes or the accumulation of multiple genetic changes researchgate.net. While early research focused on major gene target-site mutations, the gradual increase in resistance levels through the incremental accumulation of genetic changes is also a significant factor researchgate.net. The transmission of resistance can involve nuclear or potentially maternal inheritance, as suggested by studies on resistance mechanisms in other weed species researchgate.nethuji.ac.il.

Monitoring and Management Strategies for Resistance

To delay the evolution and spread of herbicide resistance, several strategies are recommended:

Herbicide Rotation: Rotating the use of mecoprop-potassium or other Group 4 herbicides with herbicides from different mode of action groups that control the same weeds is essential lovelandproducts.caepa.govojcompagnie.com.

Tank Mixtures and Pre-mixtures: Using tank mixtures or pre-mixtures with herbicides from different groups can help manage resistance, provided such use is permitted and appropriate lovelandproducts.caojcompagnie.com.

Integrated Weed Management (IWM): Implementing an IWM program that combines herbicide use with other control practices, such as scouting, historical information analysis, crop rotation, tillage or mechanical control, cultural practices (e.g., optimizing seeding rates and fertilizer application), and biological control, is highly recommended lovelandproducts.caepa.gov.